tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
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Overview
Description
tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate: is a chemical compound known for its unique bicyclic structure. This compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl chloroformate and the bicyclic amine precursor.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its stability makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies. Its unique structure allows it to interact with various biological targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to the desired biological effect.
Comparison with Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar reactivity but different structural properties.
tert-Butyl carbamate: A related compound used in similar applications but with a simpler structure.
Uniqueness: The uniqueness of tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate lies in its bicyclic structure, which imparts specific reactivity and stability. This makes it distinct from other tert-butyl derivatives and valuable in specialized applications.
Properties
IUPAC Name |
tert-butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERHYGQTHIOMQC-XHNCKOQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2C[C@H]1CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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